molecular formula C34H68O2 B1212823 Tetratriacontanoic acid CAS No. 38232-04-1

Tetratriacontanoic acid

Cat. No.: B1212823
CAS No.: 38232-04-1
M. Wt: 508.9 g/mol
InChI Key: UTGPYHWDXYRYGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetratriacontanoic acid can be synthesized through the oxidation of tetratriacontane, a straight-chain hydrocarbon. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources like carnauba wax and candelilla wax. The waxes are subjected to hydrolysis, followed by purification processes such as distillation and crystallization to isolate the acid .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to produce shorter-chain carboxylic acids and carbon dioxide.

    Reduction: It can be reduced to tetratriacontanol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄).

    Esterification: Alcohols and acid catalysts like sulfuric acid (H₂SO₄).

    Halogenation: Halogens like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed:

    Oxidation: Shorter-chain carboxylic acids, carbon dioxide.

    Reduction: Tetratriacontanol.

    Esterification: Tetratriacontanoate esters.

    Halogenation: Halogenated tetratriacontanoic acids.

Scientific Research Applications

Tetratriacontanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of tetratriacontanoic acid involves its incorporation into lipid bilayers and its role in modulating membrane fluidity and permeability. It can interact with various enzymes involved in lipid metabolism, influencing pathways such as fatty acid oxidation and synthesis . The molecular targets include enzymes like acyl-CoA synthetase and fatty acid desaturase.

Comparison with Similar Compounds

  • Tetracosanoic acid (C24:0)
  • Hexacosanoic acid (C26:0)
  • Octacosanoic acid (C28:0)

Comparison: Tetratriacontanoic acid is unique due to its longer carbon chain length compared to other similar saturated fatty acids. This longer chain length imparts distinct physical properties such as higher melting points and different solubility characteristics. Additionally, its presence in specific natural waxes like ghedda wax sets it apart from shorter-chain fatty acids .

Properties

IUPAC Name

tetratriacontanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h2-33H2,1H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGPYHWDXYRYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191624
Record name Geddic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38232-04-1
Record name Tetratriacontanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38232-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geddic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geddic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEDDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE67QZ85C0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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